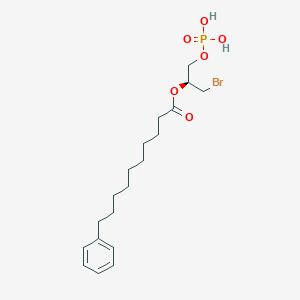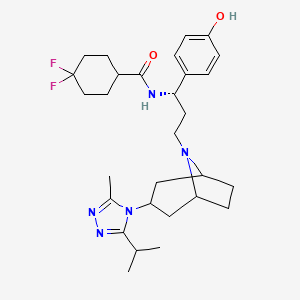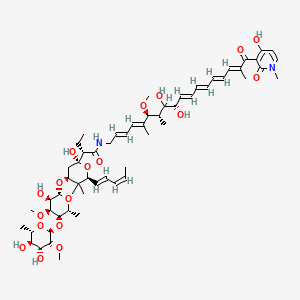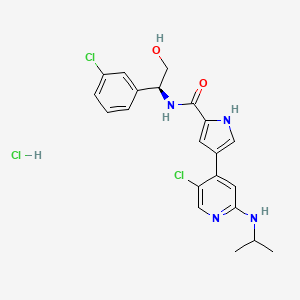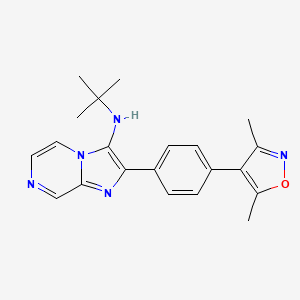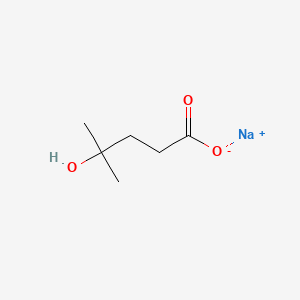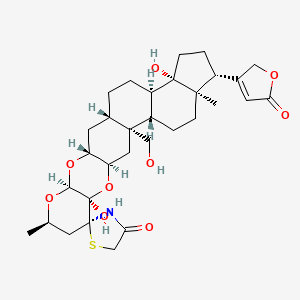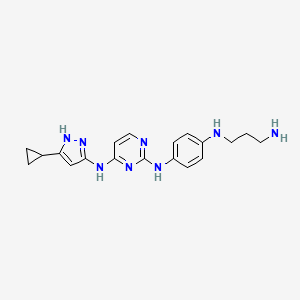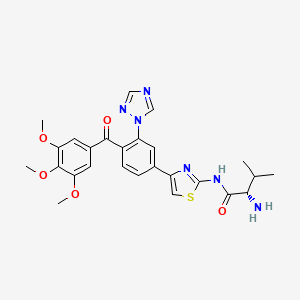
Valecobulin
Übersicht
Beschreibung
Valecobulin is a small molecule drug known for its potent antitumor activity. It is a vascular disrupting agent that inhibits tubulin polymerization, making it effective against various solid tumors . This compound has been studied for its potential in treating advanced colorectal cancer and other refractory solid tumors .
Wissenschaftliche Forschungsanwendungen
Valecobulin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: this compound hat in klinischen Studien vielversprechende Ergebnisse für die Behandlung von fortgeschrittenem kolorektalem Karzinom und anderen refraktären soliden Tumoren gezeigt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung der Tubulinpolymerisation, die für die Bildung von Mikrotubuli in Zellen unerlässlich ist . Durch die Bindung an Tubulin verhindert this compound die Montage von Mikrotubuli, was zur Störung des Zytoskeletts und der Zellteilung führt . Dieser Mechanismus verursacht auch eine Gefäßdisruption in Tumoren, was zu Tumorischämie und Nekrose führt .
Wirkmechanismus
Target of Action
Valecobulin, also known as CKD-516, primarily targets Tubulin . Tubulin is a globular protein and the main component of microtubules, which are crucial for maintaining cell structure, intracellular transport, and cell division .
Mode of Action
This compound acts as a potent β-tubulin polymerization inhibitor . It binds to tubulin and prevents its polymerization in tumor blood vessel endothelial cells and tumor cells . This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase .
Biochemical Pathways
By inhibiting tubulin polymerization, this compound disrupts the normal function of microtubules. This disruption affects various biochemical pathways, particularly those involved in cell division and intracellular transport. The exact downstream effects are complex and depend on the specific cellular context .
Result of Action
This compound’s inhibition of tubulin polymerization has two main effects. Firstly, it acts as a vascular disrupting agent (VDA), destroying established tumor vessels and causing tumor ischemia and necrosis . Secondly, it has a direct cytotoxic effect on tumor cells . These actions result in marked antitumor activity against murine and human solid tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Valecobulin is synthesized as a valine prodrug of the active compound S516. The synthesis involves the coupling of valine with S516 under specific reaction conditions to form this compound . The process typically includes steps such as esterification and purification to achieve the desired purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Valecobulin unterliegt hauptsächlich Reaktionen, die mit seiner Rolle als Tubulinpolymerisationsinhibitor zusammenhängen. Diese Reaktionen beinhalten:
Hemmung der Tubulinpolymerisation: this compound bindet an Tubulin und verhindert dessen Polymerisation, wodurch das Mikrotubuli-Netzwerk in Zellen gestört wird.
Gefäßdisruption: Durch die Hemmung der Tubulinpolymerisation stört this compound die Blutgefäße in Tumoren, was zu Tumorischämie und Nekrose führt.
Häufige Reagenzien und Bedingungen: Die Reaktionen mit this compound erfordern typischerweise spezifische Reagenzien wie Tubulin und Bedingungen, die die Hemmung der Polymerisation begünstigen. Diese Bedingungen beinhalten eine kontrollierte Temperatur und einen pH-Wert, um eine optimale Aktivität zu gewährleisten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus den Reaktionen mit this compound gebildet wird, ist das gestörte Mikrotubuli-Netzwerk in Tumorzellen, was zum Zelltod und zur Tumorregression führt .
Vergleich Mit ähnlichen Verbindungen
Valecobulin ist in seiner Doppelfunktion als Tubulinpolymerisationsinhibitor und Gefäßdisruptor einzigartig. Zu ähnlichen Verbindungen gehören:
This compound zeichnet sich durch seine Fähigkeit aus, die Tumorentwicklung zu stören, was es zu einem vielversprechenden Kandidaten für Kombinationstherapien in der Krebsbehandlung macht .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O5S/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4/h6-14,22H,27H2,1-5H3,(H,30,31,34)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKRUIXIDCWALA-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152252 | |
| Record name | CKD-516 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188371-47-2 | |
| Record name | CKD-516 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188371472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CKD-516 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VALECOBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48P97V001 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Valecobulin exert its anti-cancer effect, particularly in the context of colorectal cancer?
A1: this compound functions as a Vascular Disrupting Agent (VDA) by inhibiting tubulin polymerization. [] This mechanism disrupts the formation of new blood vessels (neovascularization) within tumors, a process essential for tumor growth and survival. By targeting tubulin, this compound primarily affects the central regions of tumors, which are often resistant to conventional chemotherapy drugs. [] This mechanism makes it a promising candidate for treating solid tumors, including colorectal cancer, where neovascularization plays a critical role in tumor progression.
Q2: What were the key findings from the Phase I clinical trial investigating this compound in combination with irinotecan for treating metastatic colorectal cancer?
A2: The Phase I study evaluated the safety and efficacy of this compound combined with irinotecan in patients with metastatic colorectal cancer who had received prior irinotecan-based therapies. [] The study demonstrated that this combination had a manageable safety profile with no dose-limiting toxicities observed up to a specific dose level. [] Moreover, the combination showed preliminary antitumor activity, with a median progression-free survival exceeding expectations based on previous treatments. [] These findings suggest that this compound, in combination with irinotecan, holds promise for treating metastatic colorectal cancer, particularly in patients who have developed resistance to previous therapies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene;2,2,2-trifluoroacetate](/img/structure/B611546.png)
